Colesevelam
Description
Contextualization within Synthetic Polymer Research
Colesevelam (B1170362) is a significant example within the field of pharmacologically active polymers, specifically polymeric sequestrants. nih.gov This area of research focuses on creating large, non-absorbable polymers that can bind and remove specific target molecules from the gastrointestinal tract. nih.govresearchgate.net this compound's development was a progression from earlier, less specific ion-exchange resins. nih.gov Its design incorporates both cationic and hydrophobic functional groups, a deliberate engineering choice to enhance its binding affinity and capacity for anionic and hydrophobic bile acids. researchgate.net This dual-functionality distinguishes it within synthetic polymer research, showcasing a move towards creating polymers with highly specialized binding sites tailored to the target molecule. researchgate.net
Historical Development of Cross-linked Polymeric Bile Acid Sequestrants
The development of bile acid sequestrants (BAS) began with first-generation polymers like Cholestyramine and Colestipol. uc.pt These materials were foundational in establishing the concept of using non-absorbable polymers for therapeutic purposes. uc.ptnih.gov
Cholestyramine : Introduced as an anion-exchange resin, Cholestyramine is based on a polystyrene backbone cross-linked with divinylbenzene. uc.ptnih.gov Its functionality comes from quaternary ammonium (B1175870) groups attached to the polymer framework, which bind anionic bile acids. uc.ptresearchgate.net
Colestipol : This polymer is a copolymer of diethylenetriamine (B155796) and epichlorohydrin (B41342). It contains secondary and tertiary amines that become protonated in the intestine, enabling the sequestration of bile acids. uc.pt
While effective, these first-generation sequestrants had limitations, primarily a lack of specificity in their binding. nih.gov This inspired the development of second-generation agents like this compound, which was engineered with a more complex structure to improve potency and binding specificity. nih.govnih.gov this compound hydrochloride was shown to bind bile acids with a significantly higher affinity than its predecessors. nih.govopenaccessjournals.com
| Bile Acid Sequestrant | Polymer Backbone | Cross-linking Agent | Functional Groups |
| Cholestyramine | Polystyrene | Divinylbenzene | Quaternary Ammonium |
| Colestipol | Copolymer | Epichlorohydrin | Secondary and Tertiary Amines |
| This compound | Polyallylamine | Epichlorohydrin | Primary Amines, Quaternary Ammonium, Alkyl Chains |
This table summarizes the core chemical components of first and second-generation bile acid sequestrants.
Fundamental Chemical Design Principles of Anion Exchange Polymers
Anion exchange polymers are a class of materials characterized by an insoluble polymeric matrix to which positively charged functional groups are covalently attached. researchgate.netlabinsights.nlrsc.org These fixed positive charges allow the polymer to attract and bind mobile anions from a surrounding solution, facilitating ion exchange. researchgate.net
Key design principles include:
Polymer Matrix : The backbone must be insoluble and stable in the target environment. Cross-linking is crucial for creating a three-dimensional, insoluble network that prevents the polymer from being absorbed systemically. labinsights.nlrsc.org The degree of cross-linking influences the polymer's swelling behavior, porosity, and the accessibility of binding sites. uc.pt
Functional Groups : The presence of fixed cationic groups is the defining feature. These are typically quaternary ammonium groups, which are permanently charged, or primary, secondary, or tertiary amine groups that become protonated (and thus positively charged) at the pH of the intended environment. labinsights.nlrsc.org
Porosity and Swelling : The physical structure of the polymer network, including its pore size and ability to swell in an aqueous environment, is critical. uc.pt A suitable degree of swelling allows the target anions to diffuse into the polymer matrix and interact with the binding sites. uc.ptnih.gov
Overview of this compound's Unique Polymer Structure
This compound's structure is a sophisticated evolution of basic anion exchange principles, specifically engineered to maximize bile acid sequestration. researchgate.net It is synthesized from four key monomeric constituents that combine to form a complex, cross-linked hydrogel. nih.govwikipedia.org
The polymer is constructed by first cross-linking polyallylamine with epichlorohydrin. nih.govwikipedia.org This reaction creates a robust, insoluble three-dimensional network. This backbone is then functionalized by alkylation with two different side chains: openaccessjournals.comwikipedia.org
A hydrophobic side chain : Derived from 1-bromodecane (B1670165), this adds a ten-carbon alkyl group (decylamine) to some of the amine nitrogens on the polyallylamine backbone. wikipedia.org This component provides a hydrophobic site for interaction. nih.gov
A cationic side chain : Derived from (6-bromohexyl)trimethylammonium bromide, this attaches a quaternary ammonium group via a six-carbon spacer. wikipedia.org This group provides a permanent positive charge for strong electrostatic interaction with the anionic heads of bile acids. uc.pt
The final structure contains a deliberate combination of four distinct amine types:
Unmodified primary amines from the original polyallylamine backbone. nih.gov
Amines involved in cross-linking with epichlorohydrin. nih.gov
Tertiary amines modified with the decyl hydrophobic side chain. wikipedia.org
Quaternary ammonium groups from the second alkylating agent. wikipedia.org
This specific combination of primary amines, cross-links, and precisely spaced hydrophobic and quaternary ammonium side chains results in a polymer with enhanced binding capacity and specificity for bile acids compared to simpler anion exchange resins. researchgate.netnih.gov The cross-linked epichlorohydrin structure ensures the polymer remains as a large, non-absorbable particle within the gastrointestinal tract. researchgate.net
| Component | Chemical Name/Type | Function in this compound Structure |
| Backbone | Polyallylamine | Provides a scaffold with numerous primary amine functional groups. nih.govwikipedia.org |
| Cross-linker | Epichlorohydrin | Creates a stable, insoluble, three-dimensional polymer network. nih.govwikipedia.orgnih.gov |
| Hydrophobic Moiety | Decylamine (from 1-bromodecane) | Adds hydrophobic side chains for secondary binding interactions. nih.govwikipedia.org |
| Cationic Moiety | (6-bromohexyl)trimethylammonium bromide | Adds permanently charged quaternary ammonium groups for electrostatic binding. wikipedia.orgacs.org |
This table details the constituent parts of the this compound polymer and their respective chemical roles.
Structure
2D Structure
Properties
IUPAC Name |
2-(chloromethyl)oxirane;prop-2-en-1-amine;N-prop-2-enyldecan-1-amine;trimethyl-[6-(prop-2-enylamino)hexyl]azanium;chloride;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H27N.C12H27N2.C3H5ClO.C3H7N.2ClH/c1-3-5-6-7-8-9-10-11-13-14-12-4-2;1-5-10-13-11-8-6-7-9-12-14(2,3)4;4-1-3-2-5-3;1-2-3-4;;/h4,14H,2-3,5-13H2,1H3;5,13H,1,6-12H2,2-4H3;3H,1-2H2;2H,1,3-4H2;2*1H/q;+1;;;;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTAKZNRDSPNOAU-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCNCC=C.C[N+](C)(C)CCCCCCNCC=C.C=CCN.C1C(O1)CCl.Cl.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H67Cl3N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
618.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
Insoluble | |
| Record name | Colesevelam | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00930 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
182815-44-7, 182815-43-6 | |
| Record name | Colesevelam hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=182815-44-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Colesevelam hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0182815447 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Colesevelam | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00930 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Chemical Synthesis and Polymer Architecture of Colesevelam
Monomer Chemistry and Precursor Synthesis
The foundation of Colesevelam (B1170362) lies in its poly(allylamine) backbone, which is subsequently modified to achieve its therapeutic function. This process begins with the derivatization of the allylamine (B125299) monomer and the selection of specific alkylating agents.
Allylamine Monomer and its Derivatization
This compound is a modified polyallylamine. wikipedia.org The synthesis starts with the allylamine monomer. However, allylamine does not readily polymerize due to degradative chain transfer. google.com To overcome this, it is typically converted to its hydrochloride salt, poly(allylamine hydrochloride), by reacting it with aqueous hydrochloric acid. google.comepo.org This salt is then polymerized. google.com The resulting poly(allylamine hydrochloride) (PAA-HCl) serves as the backbone of the final polymer. google.comnih.gov The primary amine groups on the poly(allylamine) backbone are the sites for subsequent derivatization through alkylation and cross-linking. googleapis.com
Alkylating Agents: 1-Bromodecane (B1670165) and (6-Bromohexyl)trimethylammonium Bromide
Two key alkylating agents are used to functionalize the poly(allylamine) backbone: 1-bromodecane and (6-bromohexyl)trimethylammonium bromide. wikipedia.orgnih.gov
1-Bromodecane : This agent introduces a lipophilic decyl group onto the polymer. google.comlookchem.com This hydrophobic modification is crucial for the polymer's interaction with bile acids. 1-Bromodecane is a colorless to light yellow liquid and is used in organic synthesis to introduce lipophilic groups. lookchem.com
(6-Bromohexyl)trimethylammonium Bromide : This molecule introduces a quaternary ammonium (B1175870) group, which carries a permanent positive charge. google.combiosynth.com This cationic group is essential for the electrostatic binding of negatively charged bile acids. openaccessjournals.com This compound is also known as a choline (B1196258) bromide and acts as a sequestrant. biosynth.com
The alkylation process involves reacting the poly(allylamine) with these two agents. google.comgoogle.com The order of alkylation and cross-linking can vary, which in turn impacts the final properties of the polymer. google.com One synthetic pathway involves first cross-linking the polyallylamine hydrochloride and then alkylating the resulting polymer. google.com An alternative approach involves alkylating the polyallylamine first, followed by cross-linking. google.com
Polymerization Methodologies for Poly(allylamine hydrochloride) Backbone
The polymerization of allylamine hydrochloride is a critical step in forming the backbone of this compound. Due to the inherent difficulty in polymerizing allylamine directly, it is first converted to its hydrochloride salt. google.com The polymerization of allylamine hydrochloride is typically carried out using a free radical initiator. google.comgoogle.com One such initiator mentioned in the literature is 2,2′-azobis(2-methylpropionamidine)hydrochloride (AAPH). google.com The resulting poly(allylamine hydrochloride) is then isolated, often as a solid, before proceeding to the cross-linking and alkylation steps. google.com
Cross-linking Chemistry with Epichlorohydrin (B41342)
Cross-linking is a pivotal step that transforms the linear poly(allylamine) chains into a three-dimensional network. Epichlorohydrin is the cross-linking agent of choice for this compound synthesis. wikipedia.orgepo.orggoogle.com
Mechanism of Cross-link Formation
The cross-linking reaction occurs between the amine groups of the poly(allylamine) and the epichlorohydrin molecule. google.com Epichlorohydrin has two reactive sites: an epoxide ring and a chloro group. The reaction is typically carried out in a basic medium, where the primary amines of the poly(allylamine) are partially neutralized to their free base form, making them nucleophilic. google.comgoogleapis.com These free amine groups can then attack the carbon atoms of the epoxide ring in epichlorohydrin, opening the ring and forming a covalent bond. The resulting structure contains a 2-hydroxypropyl linking group. A second amine group from another polymer chain can then react with the remaining functional group of the epichlorohydrin, resulting in a cross-link between the two polymer chains. google.com This creates a CH2-CHOH-CH2 group between two amino groups. google.com The reaction with epichlorohydrin typically causes the reaction mixture to form a gel. google.com
Influence of Cross-linking Density on Polymer Network
The density of the cross-links has a significant impact on the properties of the final polymer network. The amount of epichlorohydrin used relative to the amount of polyallylamine determines the level of cross-linking. google.com This density influences several key characteristics of the polymer:
Swelling Behavior : The degree of cross-linking affects the water-swellability and gel properties of the polymer. google.comuc.pt A higher cross-link density generally leads to a less swellable, more rigid gel, while a lower density results in a softer, more absorbent gel.
Mechanical Properties : Cross-link density is a crucial parameter that affects the mechanical properties of polymers, such as stiffness. researchgate.netmdpi.com
Binding Capacity : The cross-linking density can influence the accessibility of the binding sites within the polymer network, thereby affecting its bile acid binding capacity. The order of alkylation and cross-linking also impacts the properties of the resulting polymer, including its bile acid binding capacity. google.com Studies have shown that the particle size of the cross-linked polymer can impact the subsequent alkylation reaction and the properties of the final product. google.com
Post-Synthesis Modification and Purification Processes
Following the alkylation and quaternization reactions, the resulting this compound polymer gel requires several post-synthesis processing steps to isolate and purify the final product. These steps are critical for removing unreacted reagents, solvents, and by-products, and for preparing the material in its final, solid form.
The typical purification process involves:
Isolation: The polymer gel is first isolated from the reaction mixture, often through filtration. bocsci.com
Washing: The isolated gel is subjected to extensive washing procedures. This typically involves washing with the reaction solvent (e.g., methanol) to remove residual alkylating agents and organic impurities, followed by washing with water or an aqueous salt solution. bocsci.comgoogle.com Multiple washing cycles may be employed to ensure a high degree of purity. google.com
Reprotonation/Salt Formation: The polymer is then treated with an acid, typically hydrochloric acid, to protonate any remaining free primary and secondary amines and to provide the chloride counter-ion for the quaternary ammonium groups, forming this compound hydrochloride. bocsci.comgoogle.com This step ensures that the amine groups are in their salt form, which is important for the material's properties and stability.
Drying and Milling: The purified polymer is then dried to remove water and any remaining solvents. A vacuum oven at elevated temperatures (e.g., 50-70°C) is often used for this purpose. bocsci.comgoogle.com After drying, the bulk material is typically ground or milled to achieve a specific particle size distribution, which is a critical parameter for the final product. google.comfda.gov
The final product is a white to light yellow solid that is hydrophilic but insoluble in water. bocsci.comfda.gov Quality control specifications for the final drug substance include tests for appearance, bile acid binding capacity, residual solvents, heavy metals, and particle size. fda.gov
| Process Step | Reagents/Conditions | Purpose |
|---|---|---|
| Polymerization | Allylamine hydrochloride, Azobis(isobutyronitrile) hydrochloride, 50°C | Formation of poly(allylamine) hydrochloride backbone |
| Cross-linking | Epichlorohydrin, Sodium hydroxide, Water | Creates insoluble polymer network |
| Alkylation/Quaternization | 1-Bromodecane, (6-bromohexyl)-trimethylammonium bromide, Methanol (B129727), Sodium hydroxide, Reflux | Functionalization of the polymer backbone |
| Purification | Washing with methanol and water | Removal of unreacted reagents and by-products |
| Salt Formation | Concentrated Hydrochloric Acid | Conversion to hydrochloride salt |
| Finishing | Drying, Milling/Sieving | Isolation of final solid product with controlled particle size |
Based on a synthesis protocol described in the literature. bocsci.com
Advanced Structural Characterization of Colesevelam Polymer
Spectroscopic Analysis for Compositional and Functional Group Elucidation
Spectroscopic methods are fundamental in determining the chemical structure and functional components of the Colesevelam (B1170362) polymer.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Polymer Subunit Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for analyzing the molecular structure of polymers. numberanalytics.com For complex polymers like this compound, solid-state NMR (ssNMR), particularly 13C ssNMR, is often employed due to the polymer's low solubility. complexgenerics.org This technique provides detailed information about the carbon backbone, including the structure of the monomer units, their sequence, and the presence of any structural defects. numberanalytics.comcomplexgenerics.org
The structure of this compound hydrochloride is comprised of several key components: a polyallylamine backbone, a cross-linking component containing a hydroxypropane group, side chains with decyl and (6-trimethylammonium) hexyl groups, and a chloride counter ion. complexgenerics.org 13C ssNMR, in conjunction with other analyses like total titratable amine and chloride content, can identify the basic backbone structure, cross-linking components, and side chains of the polymer. complexgenerics.org By analyzing the ratio of protons on the end-groups to those on the polymer chain, NMR can also be used to determine the number-average molecular weight (Mn) for some polymers. sigmaaldrich.com
Table 1: Key Subunits of this compound Identified by NMR Spectroscopy
| Polymer Component | Analytical Focus | Technique |
|---|---|---|
| Polyallylamine Backbone | Carbon backbone chain structure and conformation | 13C SSNMR |
| Cross-linking Component (with hydroxypropane group) | Identification of cross-linking structures | 13C SSNMR |
| Side Chains (decyl and (6-trimethylammonium) hexyl groups) | Characterization of functional side groups | 13C SSNMR |
This table is interactive. Click on the headers to sort.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of molecules, allowing for the identification of specific functional groups. complexgenerics.org In the analysis of this compound, Fourier Transform Infrared (FT-IR) spectroscopy is particularly useful for identifying the characteristic absorption bands of the quaternary ammonium (B1175870) groups present in the side chains. complexgenerics.org The fundamental interaction in mid-infrared spectroscopy involves the absorption of the IR beam by the sample's functional groups, which vibrate in stretching, bending, and distortion movements. kcl.ac.uk
Raman spectroscopy can also be used for the physicochemical characterization of cross-linked polymers like this compound. ijpsdronline.com These spectroscopic analyses, along with techniques like X-ray diffraction, are crucial for understanding the complete physicochemical properties of the polymer. mdpi.com
Table 2: Characteristic IR Absorption Bands for Functional Groups in this compound
| Functional Group | Spectroscopic Technique | Characteristic Absorption Region |
|---|---|---|
| Quaternary Ammonium Group | FT-IR | Specific absorption bands are analyzed to confirm presence. complexgenerics.org |
| Hydroxyl Groups (from hydroxypropane cross-linker) | FT-IR | Broad absorption in the high-frequency region. |
This table is interactive. Click on the headers to sort.
Mass Spectrometry Techniques for Polymer Fragment and Impurity Profiling
Mass spectrometry (MS) is a highly sensitive technique used to determine the mass-to-charge ratio of ions, providing information about the molecular weight and structure of molecules. resolvemass.ca When coupled with liquid chromatography (LC-MS), it becomes a powerful tool for separating and identifying impurities and fragments within a polymer sample. resolvemass.cabiomedres.us This is critical for ensuring the quality and safety of pharmaceutical products. resolvemass.ca
For this compound, LC-MS is employed for the quantitative determination of potential impurities, such as alkyl and polyalkyl amines. jocpr.com A study developed and validated an LC-MS method to quantify impurities like Bromoquat, Decylamine, Didecylamine, and Decylaminoquat in this compound hydrochloride tablets. jocpr.com The method utilized a C-18 column for chromatographic separation and electrospray ionization (ESI) in positive ion and selected ion monitoring (SIM) mode for detection and quantification. jocpr.com High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition of unknown impurities, aiding in their structural elucidation. resolvemass.ca
Table 3: Impurities in this compound Hydrochloride Profiled by LC-MS
| Impurity Name | m/z (amu) | Detection Mode |
|---|---|---|
| Bromoquat | 223.1 | SIM |
| Decylaminoquat | 299.2 | SIM |
| Decylamine | 158.5 | SIM |
This table is interactive. Click on the headers to sort.
Microscopic and Morphological Characterization of Polymer Gel
Microscopy techniques are essential for visualizing the three-dimensional structure and surface characteristics of the this compound polymer gel.
Scanning Electron Microscopy (SEM) for Surface Structure
Scanning Electron Microscopy (SEM) is used to investigate the surface morphology of polymer particles. acs.orgtubitak.gov.tr Samples are typically coated with a conductive material, like gold, and then scanned with a focused beam of electrons. mdpi.comtubitak.gov.tr The interaction of the electrons with the sample surface produces signals that are used to generate high-resolution images of the topography.
In the context of bile acid sequestrants, SEM has been used to compare the surface morphology of different polymers. mdpi.com For instance, studies have shown that the surface of cholestyramine is relatively homogeneous compared to other cross-linked polymers. mdpi.com The morphology of this compound particles can be visualized to understand their shape and surface texture, which can influence their interaction with bile acids. Histological analysis has shown that this compound crystals appear as bright orange, rectangular structures with a smooth or glassy texture under light microscopy. researchgate.net
Transmission Electron Microscopy (TEM) for Internal Structure
Transmission Electron Microscopy (TEM) provides information about the internal structure of materials. mcmaster.ca In TEM, a beam of electrons is transmitted through an ultra-thin specimen, and the interactions are used to form an image. This technique can reveal details about the internal arrangement and morphology of the polymer network.
For amphiphilic diblock copolymers that can act as bile acid sequestrants, TEM analysis, including cryogenic TEM (cryo-TEM), has been used to confirm the size and morphology of self-assembled structures like micelles, vesicles, and lamellae. rsc.orguc.pt While specific TEM studies focused solely on the internal structure of this compound are not detailed in the provided context, this technique is a valuable tool for examining the internal morphology of similar hydrogel materials. mcmaster.ca
X-ray Diffraction and Scattering for Crystalline and Amorphous Domains
X-ray scattering techniques are powerful non-destructive methods for probing the structure of materials at various length scales. For a complex, cross-linked polymer like this compound, these methods can elucidate the arrangement of polymer chains, distinguishing between ordered (crystalline) and disordered (amorphous) regions, which is crucial for understanding its physical properties and functionality.
Wide-Angle X-ray Scattering (WAXS), also known as Wide-Angle X-ray Diffraction (WAXD), is an analytical technique that provides information on the atomic-scale structure of materials. wikipedia.org By analyzing diffraction patterns at high scattering angles, WAXS can determine the degree of crystallinity in a polymer sample. wikipedia.orgmeasurlabs.com The technique is based on Bragg's law and analyzes Bragg peaks scattered to wide angles, which correspond to sub-nanometer-sized structures. wikipedia.org
For this compound, which is considered an amorphous polymer, WAXS analysis is used to confirm the absence of significant crystalline domains. The resulting diffraction pattern for an amorphous material lacks sharp Bragg peaks, instead showing broad, diffuse halos. These halos indicate a lack of long-range periodic order in the arrangement of the polymer chains, which is characteristic of amorphous substances. WAXS provides insight into the short-range order and interatomic spacing, revealing key information about the spatial arrangement of the polymer's components. measurlabs.com The analysis can confirm the consistency of the amorphous structure between different batches, a critical parameter for quality control.
In contrast to WAXS, Small-Angle X-ray Scattering (SAXS) probes larger structural features, typically on the nanometer to micrometer scale. wikipedia.orgwhiterose.ac.uk This makes it ideal for characterizing the morphology of polymer particles, their size, shape, and aggregation behavior in suspension. whiterose.ac.ukrsc.org SAXS analysis involves recording the intensity of X-rays scattered at very small angles from the incident beam. nih.gov
For this compound, SAXS can be employed to study the structure of the polymer particles in their hydrated state, which is relevant to their function in the gastrointestinal tract. The technique can provide data on the average particle size and shape. whiterose.ac.uk Furthermore, SAXS is particularly useful for investigating the structure of complex systems, such as the interaction between polymer drug carriers and other molecules. researchgate.net For instance, studies have utilized SAXS to characterize the complexes formed between polymers and bile salts, which is directly analogous to the primary mechanism of action for this compound. rsc.org
Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC) for Molecular Weight Distribution
Gel Permeation Chromatography (GPC), a type of Size Exclusion Chromatography (SEC), is a fundamental technique for characterizing polymers by determining their molecular weight distribution. wikipedia.orgoecd.org The method separates molecules based on their hydrodynamic volume in solution. youtube.com As the sample passes through a column packed with a porous gel, larger molecules are excluded from the pores and elute more quickly, while smaller molecules penetrate the pores and have a longer retention time. researchgate.netshimadzu.cz
Because this compound is a highly cross-linked, insoluble polymer, traditional GPC/SEC analysis in solution is not feasible. Each polymer particle is effectively a single, massive molecule due to the extensive covalent cross-linking. fda.gov Therefore, the concept of molecular weight distribution is applied to the distribution of particle sizes. Techniques like laser diffraction are used to measure the particle size distribution, which is analogous to the molecular weight distribution of soluble polymers. fda.gov
However, the principles of SEC are still relevant for analyzing any potential soluble oligomers or un-cross-linked polymer chains that could be present as impurities. For soluble polymers, GPC/SEC provides several key parameters that describe the molecular weight distribution.
Table 1: Key Parameters from GPC/SEC Analysis
| Parameter | Symbol | Description | Relevance for Polymers |
| Number Average Molecular Weight | M_n | The total weight of all polymer chains in a sample, divided by the total number of polymer chains. It is sensitive to the number of molecules present. researchgate.net | Influences properties like osmotic pressure and end-group analysis. |
| Weight Average Molecular Weight | M_w | An average that accounts for the contribution of each polymer chain based on its mass. Larger chains contribute more significantly to the average. researchgate.net | Correlates with properties sensitive to molecular size, such as light scattering and melt viscosity. |
| Polydispersity Index (PDI) | Đ | The ratio of the weight average molecular weight to the number average molecular weight (M_w / M_n). researchgate.net | A measure of the broadness of the molecular weight distribution. A value of 1 indicates a monodisperse sample (all chains are the same length). researchgate.net |
For generic drug development, techniques like SEC can be used to identify and characterize complex APIs, including polymeric compounds, to ensure similarity to the reference product. ijpsdronline.com
Thermal Analysis (e.g., Thermogravimetric Analysis, Differential Scanning Calorimetry) for Polymer Stability
Thermal analysis techniques are essential for characterizing the physicochemical properties and stability of polymers like this compound. The U.S. Food and Drug Administration (FDA) recommends both Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) as part of the characterization to establish the sameness between generic and reference this compound products. fda.govfda.gov
Thermogravimetric Analysis (TGA) TGA measures the change in a sample's mass as a function of temperature in a controlled atmosphere. etamu.edu This analysis provides information on thermal stability, decomposition temperatures, and the composition of the material. openaccessjournals.com For this compound, TGA can identify the temperatures at which the polymer begins to degrade. fda.gov It can also quantify volatile components, such as water content. Studies have shown that when this compound is heated, water is the only volatile compound observed up to 160 °C, above which the polymer structure starts to decompose. fda.gov TGA can also provide insights into the functional group and ion content of the polymer. complexgenerics.org
Differential Scanning Calorimetry (DSC) DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. pst-conference.com It is used to detect thermal events such as melting, crystallization, and glass transitions. For an amorphous polymer like this compound, the most important parameter derived from DSC is the glass transition temperature (T_g). fda.govcomplexgenerics.org The T_g is the temperature at which the polymer transitions from a hard, glassy state to a more flexible, rubbery state. This value is characteristic of the polymer's specific structure, including its degree of cross-linking. complexgenerics.org
Table 2: Summary of Thermal Analysis Techniques for this compound
| Analytical Technique | Principle | Key Information Obtained for this compound |
| Thermogravimetric Analysis (TGA) | Measures mass change versus temperature. etamu.edu | - Thermal stability and decomposition profile. openaccessjournals.com- Quantification of volatile content (e.g., water). fda.gov- Information on composition and ion content. complexgenerics.org |
| Differential Scanning Calorimetry (DSC) | Measures heat flow versus temperature. pst-conference.com | - Determination of the glass transition temperature (T_g). fda.govcomplexgenerics.org- Characterization of the polymer's amorphous structure and degree of cross-linking. complexgenerics.org |
Elemental Analysis for Stoichiometry and Purity
Elemental analysis is a fundamental analytical technique used to determine the mass fractions of specific elements (typically carbon, hydrogen, nitrogen, and heteroatoms like chlorine and bromine) in a compound. nih.gov The method involves combusting a sample under controlled conditions and quantifying the resulting combustion products. nih.gov It is used to confirm the empirical formula of a newly synthesized compound and is a critical test for purity and stoichiometric consistency. nih.govgoogleapis.com
For a complex polymer like this compound, which is synthesized from multiple components, elemental analysis is crucial for confirming that the final product has the correct composition. fda.gov According to FDA guidance for demonstrating the sameness of generic this compound, elemental analysis data for carbon (C), hydrogen (H), nitrogen (N), chlorine (Cl), and bromine (Br) content are required. fda.gov This analysis helps to define the chemical structure and composition, including the descriptive values for the different amine constituents in the polymer chain. fda.gov The results are compared against the theoretical values calculated from the expected polymer structure to ensure batch-to-batch consistency and confirm the identity and purity of the active pharmaceutical ingredient. lgcstandards.com
Table 3: Elemental Analysis for this compound Characterization
| Element | Symbol | Purpose of Analysis |
| Carbon | C | Confirms the integrity of the polymer backbone and alkyl side chains. |
| Hydrogen | H | Confirms the overall hydrocarbon structure of the polymer. |
| Nitrogen | N | Quantifies the amine groups from the poly(allylamine) backbone and the trimethylammonium side chains. |
| Chlorine | Cl | Quantifies the hydrochloride counter-ions associated with the protonated amine groups. fda.gov |
| Bromine | Br | Quantifies the bromide counter-ions associated with the quaternary ammonium alkylating agent. fda.gov |
Molecular Mechanisms of Interaction and Action of Colesevelam
Non-Covalent Binding Mechanisms with Anionic Biomolecules
The binding of Colesevelam (B1170362) to bile acids is a multifaceted process governed by several types of non-covalent interactions. These interactions, while individually weaker than covalent bonds, collectively contribute to the high-affinity sequestration of bile acids. nih.gov
The primary mechanism driving the interaction between this compound and bile acids is electrostatic attraction. mdpi.com this compound is a cationic polymer, featuring a high density of positively charged amine groups at the physiological pH of the intestine. mdpi.com Conversely, bile acids are anionic, possessing a negatively charged carboxylate or sulfonate group. hidocdr.com This difference in charge leads to strong ionic bonding between the polymer and bile acids, forming a stable complex that is readily excreted. ijpcbs.com The presence of both primary amino groups and quaternary ammonium (B1175870) salts within this compound's structure contributes to these electrostatic interactions. mdpi.com
Specificity and Selectivity in Bile Acid Binding
This compound exhibits a notable degree of specificity and selectivity in its binding to different bile acids, a characteristic that is influenced by both the nature of the bile acid conjugate and the unique architecture of the polymer itself. walshmedicalmedia.comnih.govoup.comfda.govopenaccessjournals.comnih.gov
In vitro studies have demonstrated that this compound has a particularly high affinity for glycocholic acid, a major bile acid in humans. walshmedicalmedia.comnih.govnih.govselleckchem.com This enhanced affinity for glycocholic acid is a distinguishing feature of this compound compared to older bile acid sequestrants like cholestyramine. nih.govfda.gov While it binds effectively to various bile acids, including taurocholic acid, its preference for glycocholic acid contributes to its potency. walshmedicalmedia.comfda.govcas.cz The binding affinity for different bile acid conjugates generally follows the order: taurine-conjugated dihydroxy bile acids > glycine-conjugated dihydroxy bile acids > trihydroxy bile acids. openaccessjournals.com
| Bile Acid Conjugate | Relative Binding Affinity for this compound |
| Glycocholic Acid (GCA) | High walshmedicalmedia.comnih.govnih.govfda.govselleckchem.com |
| Taurocholic Acid (TCA) | Moderate fda.govcas.cz |
| Glycochenodeoxycholic Acid (GCDCA) | High oup.comoup.comnih.govresearchgate.net |
| Taurodeoxycholic Acid (TDCA) | High oup.comoup.comnih.govresearchgate.net |
This table provides a qualitative summary of this compound's binding affinity for various bile acid conjugates based on available research.
The specific three-dimensional structure of the this compound polymer plays a critical role in its selective binding of bile acids. mdpi.comresearchgate.netnih.gov The cross-linked nature of the polymer creates a network of "binding pockets" with specific sizes and chemical environments. researchgate.net The density and distribution of the cationic charges along the polymer backbone are optimized to maximize electrostatic interactions with the anionic bile acids. mdpi.com Furthermore, the incorporation of hydrophobic side chains within these pockets creates an environment that is favorable for the binding of the steroid portion of the bile acids. ijpcbs.com This carefully engineered architecture, with its balance of charge density and hydrophobicity, allows for a more efficient and selective sequestration of bile acids compared to less structured, first-generation polymers. mdpi.comijpcbs.com
Discrimination against Other Anionic Biological Macromolecules
This compound exhibits a notable degree of binding selectivity, discriminating between its primary target, bile acids, and other endogenous and exogenous anionic molecules. This enhanced specificity is a key feature that distinguishes it from first-generation bile acid sequestrants like cholestyramine and colestipol. nih.gov While older agents are primarily charge-specific and can indiscriminately bind to various negatively charged compounds in the gastrointestinal tract, this compound's design incorporates features that allow for more specific interactions. nih.gov
The molecular structure of this compound, which includes both hydrophobic side chains and specifically spaced cationic groups, is engineered to create "functional docking stations." researchgate.net These are thought to provide a better fit for the amphipathic nature of bile acids, which possess both a hydrophobic steroid nucleus and a negatively charged side chain. This combination of hydrophobic and ionic interactions is believed to be crucial for its higher affinity and specificity for bile acids compared to other anions. mdpi.combjcardio.co.uk For instance, while cholestyramine's binding is less influenced by the presence of other fatty acids like oleic acid, this compound's binding of bile acids is less suppressed, suggesting a more tailored binding pocket. fda.gov
This enhanced selectivity translates to a lower potential for drug-drug interactions compared to older bile acid sequestrants. bjcardio.co.uk Many drugs are anionic at intestinal pH and can be sequestered by less specific resins, leading to reduced absorption and bioavailability. nih.gov Clinical and in vitro studies have shown that this compound has a reduced impact on the absorption of various co-administered drugs, such as warfarin, digoxin, and statins, when compared to the broader binding profile of cholestyramine. bjcardio.co.ukhres.ca However, it is important to note that this compound can still interact with some medications, such as levothyroxine, glyburide, and certain oral contraceptives, necessitating spaced administration. hres.canih.gov This indicates that while its selectivity is enhanced, it is not absolute.
Computational Modeling of this compound-Biomolecule Interactions
Computational modeling has emerged as a valuable tool in pharmaceutical sciences to elucidate the complex interactions between drugs and biological molecules at an atomic level. For a large, cross-linked, and insoluble polymer like this compound, experimental characterization of its binding sites and interaction dynamics is challenging. Computational methods, therefore, offer a powerful alternative to predict and analyze its binding behavior.
Molecular Docking Simulations of Binding Sites
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net In the context of this compound, which is an amorphous polymer rather than a protein with a defined crystal structure, traditional docking simulations are not straightforward. However, the principles of molecular docking can be applied to model the interaction of bile acids and other ligands with fragments or representative models of the this compound polymer.
These simulations can help identify the key "docking stations" on the polymer. researchgate.net The process would involve creating a three-dimensional model of a representative segment of the this compound polymer, incorporating the polyallylamine backbone, cross-linkers, and the hydrophobic decyl and charged trimethylammonium hexyl side chains. The bile acid molecule (e.g., glycocholic acid) would then be computationally "docked" onto this polymer segment to find the most energetically favorable binding poses. oup.com The results of such simulations could reveal the precise contributions of the hydrophobic side chains and the cationic amine groups in anchoring the bile acid to the polymer, providing a molecular-level visualization of the binding.
Molecular Dynamics Simulations of Polymer-Ligand Complexes
Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of the this compound-ligand complex over time. plos.org While a full MD simulation of the entire insoluble polymer is computationally prohibitive, simulations of smaller, representative polymer-ligand complexes can be performed. These simulations model the movements and interactions of every atom in the system, offering a view of the stability of the binding and the conformational changes that may occur in both the polymer segment and the bound ligand. plos.org
For this compound, an MD simulation could start with the best-docked pose of a bile acid on a polymer fragment. The simulation would then track the atomic motions over nanoseconds, revealing the flexibility of the polymer side chains and how they adapt to optimize contact with the bile acid. This can help in understanding the stability of the hydrophobic and electrostatic interactions and the role of surrounding water molecules in the binding process. Such simulations are crucial for confirming the stability of binding modes predicted by docking and for understanding the kinetic aspects of ligand binding and release.
Quantum Chemical Calculations of Interaction Energies and Electronic Descriptors
Quantum chemical calculations, based on the principles of quantum mechanics, can provide highly accurate estimations of the interaction energies between the this compound polymer and bound molecules. mdpi.com These methods can be used to calculate the strength of the non-covalent interactions, such as hydrogen bonds and van der Waals forces, that govern the binding. By breaking down the total interaction energy into its components (electrostatic, exchange-repulsion, induction, and dispersion), a deeper understanding of the nature of the binding forces can be achieved.
Furthermore, quantum chemistry can be used to calculate various electronic descriptors for both the polymer functional groups and the ligands. nih.gov These descriptors, such as electrostatic potential maps, frontier molecular orbital energies (HOMO/LUMO), and atomic charges, can help explain the reactivity and interaction preferences of the molecules. For example, calculating the molecular electrostatic potential of a bile acid and a segment of this compound could visually demonstrate the complementary electrostatic attraction between the negatively charged sulfate (B86663)/carboxylate group of the bile acid and the positively charged quaternary amines on the polymer. mdpi.com
Structure-Activity Relationship (SAR) at the Molecular Level
The therapeutic efficacy of this compound is intrinsically linked to its unique molecular structure. Structure-activity relationship (SAR) studies aim to decipher how specific chemical features of the polymer correlate with its biological activity, primarily its ability to bind bile acids.
Correlation of Polymer Structure with Binding Affinity
The high binding affinity of this compound for bile acids is not merely a result of its cationic nature but a synergistic effect of its engineered structural components. oup.com The key determinants of its binding affinity are the interplay between the polymer backbone, the density and nature of its cationic charges, and the presence of hydrophobic side chains.
The polymer is constructed from polyallylamine cross-linked with epichlorohydrin (B41342) and subsequently alkylated with two types of side chains: a long, hydrophobic 1-bromodecane (B1670165) and a cationic (6-bromohexyl)trimethylammonium bromide. jocpr.com This design creates a dual-interaction capability:
Ionic Interactions : The quaternary ammonium groups provide strong, permanent positive charges that interact electrostatically with the negatively charged carboxylate or sulfate groups of bile acids. mdpi.com
Hydrophobic Interactions : The long decyl side chains create hydrophobic pockets within the polymer matrix. bjcardio.co.uk These interact with the hydrophobic steroid backbone of the bile acids.
This combination of ionic and hydrophobic interactions is critical for high-affinity binding and is a significant enhancement over first-generation resins like cholestyramine, which rely more heavily on ionic interactions alone. nih.gov Quantitative structure-property relationship (QSPR) models have further elucidated these correlations. A study that modeled the in vitro binding of various drugs to this compound identified drug lipophilicity as the primary determinant of binding. nih.gov This underscores the critical role of the hydrophobic domains within the this compound structure for sequestering lipophilic molecules like bile acids. The greater affinity of this compound for glycocholic acid compared to cholestyramine is attributed to this optimized structure. fda.govnih.gov
The cross-linked nature of the polymer creates a gel-like structure with a specific porosity, which is also believed to contribute to its selectivity, potentially by sterically excluding larger molecules while allowing smaller molecules like bile acids to access the binding sites within the polymer matrix. researchgate.net
Impact of Functional Group Modifications on Interaction Profiles
The interaction profile of this compound is intrinsically linked to its complex polymeric structure, which features a specific combination of functional groups designed to optimize bile acid binding. This compound is synthesized from poly(allylamine hydrochloride), which is then cross-linked and alkylated. fda.gov This process results in a polymer with several key functional moieties that dictate its binding efficacy: a hydrophilic polyamine backbone, primary amine groups, quaternary ammonium salts, and long hydrophobic side chains. mdpi.comrxlist.com
The binding of bile acids is primarily mediated by two types of forces: electrostatic interactions and hydrophobic interactions. mdpi.com In the intestine, the amine groups on the this compound polymer are protonated, acquiring a positive charge that facilitates strong electrostatic binding with the negatively charged carboxyl and sulfate groups of bile acids. rxlist.com Concurrently, the hydrophobic regions of the polymer, specifically the decyl groups introduced during alkylation, interact with the nonpolar steroid nucleus of the bile acids. oup.combjcardio.co.uk
The superior bile acid binding capacity of this compound compared to first-generation sequestrants like cholestyramine and colestipol can be attributed to its unique combination of functional groups. mdpi.comnih.gov While older agents also rely on ionic interactions, this compound's structure incorporates hydrophobic side chains, enhancing its affinity for the entire bile acid molecule. bjcardio.co.uk This dual-interaction mechanism allows this compound to bind effectively with both dihydroxy and trihydroxy bile acids, a key factor in its clinical efficacy. mdpi.comuc.pt
The table below compares the key functional groups of this compound with those of first-generation bile acid sequestrants.
Table 1: Comparison of Functional Groups in Bile Acid Sequestrants
| Bile Acid Sequestrant | Polymer Backbone | Primary Binding Moieties | Hydrophobic Moieties |
|---|---|---|---|
| This compound | Poly(allylamine) cross-linked with epichlorohydrin | Primary amines, Quaternary ammonium groups | Decyl groups, Hexyl linkers |
| Cholestyramine | Polystyrene cross-linked with divinylbenzene | Quaternary ammonium groups | Styrene backbone |
| Colestipol | Copolymer of diethylenetriamine (B155796) and epichlorohydrin | Secondary and tertiary amines | Aliphatic backbone |
Data sourced from multiple scientific studies and chemical reference materials. mdpi.com
Research into other synthetic polymers has further elucidated the importance of specific functional groups in determining bile acid interaction profiles. Studies on various cationic hydrogels have demonstrated that modifications to the polymer structure can significantly alter binding capacity. For instance, research on poly(allylamine)-based hydrogels showed that the length of alkyl chains attached to the polymer backbone directly influences binding affinity.
The findings from selected polymer modification studies are summarized in the table below.
Table 2: Research Findings on Functional Group Modifications and Bile Acid Binding
| Polymer/Modification | Key Functional Group Modification | Research Finding |
|---|---|---|
| Amphiphilic Cationic Hydrogels | Alkylation with (3-chloropropyl)dimethyl-alkylammonium bromides (varying alkyl chain from C4 to C12) | Bile salt binding capacity increased with the length of the alkyl chain, peaking at the C10 alkyl chain. mdpi.com |
| Hydrogels with modified cross-linkers | Use of flexible, hydrophilic cross-linkers (e.g., dihydroxyethylene bisacrylamide) vs. rigid cross-linkers | Hydrogels with more flexible and hydrophilic cross-linkers demonstrated improved bile salt binding. mdpi.com |
| SK&F 97426-A | Specific structural configuration (details proprietary) | Showed a much higher affinity for trihydroxy bile acids (glycocholic and taurocholic acids) compared to cholestyramine. mdpi.com |
| DMP 504 | Highly cross-linked polymer of 1,10-dibromodecane (B1670030) and hexamethylene diamine | Demonstrated a cholic acid sequestration ability 10–15 times greater than that of cholestyramine in vitro. mdpi.com |
This table synthesizes data from various in vitro studies on experimental bile acid sequestrants. mdpi.com
These studies underscore the principle that the interaction profile of a bile acid sequestrant is not determined by a single functional group but by the synergistic interplay of its entire chemical architecture. The strategic inclusion of both charged hydrophilic groups and substantial hydrophobic moieties in this compound's structure is a primary determinant of its high-affinity interaction with bile acids. mdpi.combjcardio.co.uk
Molecular Interactions of Colesevelam in in Vitro and Ex Vivo Systems
Quantitative Binding Studies with Purified Bile Acids
In vitro studies have been crucial in elucidating the binding characteristics of Colesevelam (B1170362) with purified bile acids. These studies typically involve incubating the polymer with solutions of individual or mixed bile acids and measuring the amount of unbound bile acid remaining. walshmedicalmedia.comnih.gov
Equilibrium Binding Constants and Langmuir Isotherms
The binding of bile acids to this compound can be effectively described by the Langmuir isotherm model. This model assumes that binding occurs at specific, homogeneous sites on the polymer and that once a bile acid molecule occupies a site, no further binding can occur at that site. The Langmuir equation is used to calculate the affinity constant (k1), which reflects the strength of the binding, and the capacity constant (k2), which represents the maximum amount of bile acid that can be bound per unit of the polymer. nih.govnih.gov
In vitro studies have demonstrated that this compound possesses a high capacity for binding bile acids, in the range of approximately 3 millimoles per gram of polymer. fda.gov Notably, this compound exhibits a significantly higher binding affinity for glycocholic acid (GC), the primary bile acid in humans, compared to older bile acid sequestrants like cholestyramine. walshmedicalmedia.comfda.gov However, for other bile acids such as taurocholic acid (TC), glycochenodeoxycholic acid (GCDC), glycodeoxycholic acid (GDC), taurochenodeoxycholic acid (TCDC), and taurodeoxycholic acid (TDC), the binding affinities are quite similar between this compound and cholestyramine. fda.gov The established order of binding affinity for this compound is generally tauro-conjugated dihydroxy bile acids > glycine-conjugated dihydroxy bile acids > trihydroxy bile acids. openaccessjournals.com
Interactive Table: Equilibrium Binding Parameters of this compound with Bile Acids
| Bile Acid | Affinity Constant (k1) | Capacity Constant (k2) |
|---|---|---|
| Glycocholic Acid (GC) | Higher than cholestyramine | Data not consistently reported |
| Taurocholic Acid (TC) | Similar to cholestyramine | Data not consistently reported |
| Glycochenodeoxycholic Acid (GCDC) | Similar to cholestyramine | Data not consistently reported |
Note: Specific quantitative values for k1 and k2 are often proprietary or vary between studies. The table reflects the relative affinities and capacities based on available literature.
Interaction Profiles with Other Endogenous Intestinal Components
The intestinal lumen is a complex environment containing various substances besides bile acids that could potentially interact with this compound.
Binding to Fatty Acids and Phospholipids (B1166683)
Research indicates that the presence of fatty acids, such as oleic acid, can suppress the binding of bile acids to this compound. However, this suppressive effect is less pronounced for this compound compared to cholestyramine, suggesting that this compound maintains its bile acid-binding efficacy better in the presence of dietary fats. fda.gov Information regarding the specific binding interactions of this compound with phospholipids is less detailed in the available literature.
Non-specific Adsorption to Luminal Proteins
While the primary mechanism of this compound involves binding to bile acids, the potential for non-specific interactions with luminal proteins exists. The highly anionic mucus layer that lines the intestine presents a significant barrier to the absorption of many substances. fda.gov However, specific data on the non-specific adsorption of luminal proteins like albumin or mucin to this compound is not extensively detailed in the provided search results.
Influence on Cellular Transport Systems: Mechanistic Insights in Cell Lines
Recent research has begun to explore the effects of this compound on cellular transport systems, moving beyond its simple sequestration role. In human Caco-2 adenocarcinoma cells, a model for the intestinal epithelium, it has been shown that by reducing the exposure of these cells to bile acids, this compound can indirectly influence cellular signaling pathways. nih.govwjgnet.com This reduction in bile acid exposure leads to decreased activation of the farnesoid X receptor (FXR). nih.gov This, in turn, can lead to the upregulation of genes involved in cholesterol transport, providing another layer to its mechanism of action. nih.gov
Furthermore, this compound's interruption of the enterohepatic circulation of bile acids contrasts with the mechanism of apical sodium-dependent bile acid transporter (ASBT) inhibitors. While both lead to increased fecal bile acid excretion, ASBT inhibitors increase the concentration of unbound bile acids in the intestine, which can then activate intracellular signaling pathways like those involving FXR and TGR5. nih.gov In contrast, this compound sequesters bile acids, making them unavailable for such signaling. nih.gov Studies in diabetic rat models have shown that inhibiting bile acid absorption, either through sequestration or ASBT inhibition, can have beneficial effects on glucose metabolism, partly through the modulation of these cellular transport and signaling systems. nih.gov
Molecular Level Modulation of Bile Acid Transporters (e.g., ASBT, OATP)
This compound hydrochloride is a non-absorbed polymer that functions as a bile acid sequestrant. walshmedicalmedia.comfda.gov Its primary interaction with the bile acid transport system occurs within the intestinal lumen by binding bile acids and impeding their reabsorption through the enterohepatic circulation. walshmedicalmedia.comeuropa.eu In vitro and in vivo studies have demonstrated that this compound effectively binds bile acids, including the major human bile acid, glycocholic acid, forming an insoluble complex that is then excreted. walshmedicalmedia.comfda.gov
The molecular interaction of this compound is primarily one of physical sequestration rather than direct modulation of transporter proteins. The key transporter for intestinal bile acid reclamation is the apical sodium-dependent bile acid transporter (ASBT), located in the ileum. nih.gov this compound's mechanism does not involve direct inhibition of ASBT. Instead, by binding bile acids within the intestine, it reduces the concentration of free bile acids available for uptake by ASBT, thus preventing their reabsorption. nih.govmdpi.com This interruption of the enterohepatic circulation is the principal effect of this compound on this transporter.
Similarly, other transporters like the organic anion transporting polypeptides (OATPs), which are involved in the hepatic uptake of bile acids from the portal circulation, are not directly affected by this compound. The drug is not absorbed into the systemic circulation and therefore does not interact with these hepatic transporters. walshmedicalmedia.com Any influence on OATPs would be an indirect consequence of the altered bile acid pool returning to the liver.
Table 1: Interaction of this compound with Bile Acid Transporters
| Transporter | Location | System | Molecular Interaction with this compound |
| ASBT (Apical Sodium-dependent Bile Acid Transporter) | Ileum | In Vitro / In Vivo | Indirect: Sequesters bile acids in the intestinal lumen, preventing their uptake by ASBT. nih.govmdpi.com |
| OATP (Organic Anion Transporting Polypeptide) | Liver | N/A (Not systemically absorbed) | No direct interaction as this compound is not absorbed into the bloodstream. walshmedicalmedia.com |
Effects on Bile Acid Activated Nuclear Receptors (e.g., FXR, TGR5) in Cellular Models
The sequestration of bile acids by this compound in the intestine leads to significant indirect effects on bile acid-activated nuclear receptors, primarily the farnesoid X receptor (FXR) and the G protein-coupled bile acid receptor 1 (TGR5).
Farnesoid X Receptor (FXR): Bile acids are natural ligands for FXR, a nuclear receptor that is a key regulator of bile acid synthesis. nih.gov In the liver and intestine, activation of FXR by bile acids normally represses the expression of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis. fda.govahajournals.org By binding bile acids in the intestine, this compound reduces the amount of bile acids returning to the liver and activating intestinal FXR. bmj.com This repression of FXR activity leads to several downstream molecular events observed in cellular and animal models. The reduced FXR activation derepresses the CYP7A1 gene, leading to its upregulation and an increased conversion of cholesterol into new bile acids. fda.gov Furthermore, reduced FXR activation decreases the expression of its target gene, the small heterodimer partner (SHP), which is another mechanism through which CYP7A1 is ultimately regulated. nih.govahajournals.org In Mdr2−/− mice, a model for sclerosing cholangitis, this compound feeding was shown to reduce hepatic FXR protein expression and markedly increase the mRNA expression of Cyp7a1. bmj.com
Takeda G protein-coupled receptor 5 (TGR5): TGR5 is a plasma membrane receptor activated by bile acids. nih.gov Its activation has been linked to improved glucose metabolism, partly through the secretion of glucagon-like peptide-1 (GLP-1). nih.govnih.gov Unlike its effect on FXR, the interaction with the TGR5 pathway is more complex. In vitro assays have shown that bile acids can still activate TGR5 even when they are bound to this compound. nih.govnih.gov It is thought that the this compound-bile acid complex can activate TGR5 in the colon, where TGR5 is abundantly expressed. nih.gov This selective activation in the colon is sufficient to induce GLP-1 release without activating intestinal FXR. nih.govnih.gov Studies in mice have shown that this compound treatment increases colonic Proglucagon expression, the precursor to GLP-1. bmj.com The ability of this compound to improve glycemic control is believed to be at least partially mediated by this TGR5-dependent GLP-1 induction. nih.govnih.gov
Table 2: Effects of this compound on Bile Acid-Activated Nuclear Receptors in Cellular and Preclinical Models
| Receptor | Model System | Effect of this compound | Downstream Molecular Consequences |
| FXR (Farnesoid X Receptor) | Cellular Models, Mdr2−/− mice | Indirectly reduces receptor activation by sequestering its bile acid ligands. bmj.com | Decreased expression of target genes like SHP; increased expression of CYP7A1. fda.govnih.govbmj.com |
| TGR5 (G protein-coupled bile acid receptor 1) | In Vitro Assays, Mouse Models | Bile acid-Colesevelam complex can activate TGR5, particularly in the colon. nih.govnih.gov | Increased Proglucagon (GLP-1 precursor) expression and GLP-1 release. bmj.comnih.gov |
Analytical Methodologies for Colesevelam Research
Potentiometric Titration for Polymer Charge Density Determination
Potentiometric titration is a valuable analytical method for determining the charge density of polymers like Colesevelam (B1170362). ncsu.edu This technique involves measuring the change in pH of a polymer solution upon the incremental addition of an acid or a base. ncsu.edu For a polycationic polymer like this compound, titration with a base allows for the determination of the number of charged amine groups.
The process typically involves dissolving the polymer in deionized water, adjusting the pH to an acidic value with an acid like HCl, and then titrating with a standardized base such as NaOH. ncsu.edu A blank titration without the polymer is also performed to correct for the base uptake by water. ncsu.edu By plotting the pH versus the volume of titrant added, a titration curve is generated. researchgate.net The equivalence point of this curve corresponds to the complete neutralization of the charged groups, from which the charge density of the polymer can be calculated in terms of milliequivalents of charge per gram of polymer (meq/g). ncsu.edu This method provides fundamental information about the ionic nature of the polymer, which is critical for its function as a bile acid sequestrant. ncsu.eduncsu.edu
Turbidimetric and Light Scattering Methods for Aggregate Formation and Polymer Size
Turbidimetric and light scattering methods are employed to investigate the physical properties of this compound in solution, such as aggregate formation and polymer size. Turbidity measurements can be used to monitor the formation of aggregates when this compound interacts with other molecules, such as bile salts. acs.org An increase in turbidity at a specific wavelength (e.g., 600 nm) indicates the formation of insoluble complexes. acs.org
Dynamic Light Scattering (DLS) is a technique that measures the fluctuations in scattered light intensity due to the Brownian motion of particles in suspension. From these fluctuations, the hydrodynamic radius and size distribution of the polymer particles or aggregates can be determined. acs.orgresearchgate.net This information is important for understanding how the physical form of this compound might influence its binding capacity and interaction with its environment.
Spectrophotometric and Fluorescent Assays for Binding Quantification
In addition to chromatographic methods, spectrophotometric and fluorescent assays offer alternative approaches for quantifying the binding of molecules to this compound.
A fluorescence spectrophotometer can be used to assess the interactions between a compound and bile salts using an external fluorescent probe. acs.org Changes in the fluorescence emission spectrum of the probe in the presence of the compound and bile salts can provide information about the binding event. acs.org
In-vitro anti-glycation assays, which can be monitored by fluorescence, have also been used to study the properties of various drugs. For instance, the formation of advanced glycation end-products (AGEs) can be measured by specific fluorescence at excitation and emission wavelengths of 330 nm and 440 nm, respectively. plos.org While not a direct measure of bile acid binding, such assays demonstrate the utility of fluorescence in studying molecular interactions.
Electrochemical Methods for Surface Interaction Studies
A thorough investigation of scientific databases and literature indicates that specific research utilizing electrochemical methods to study the surface interactions of this compound has not been published. Consequently, there are no detailed research findings or data tables to present on this topic.
Preclinical Mechanistic Investigations of Colesevelam
In Vitro Cellular Models for Molecular Pathway Elucidation
While most mechanistic data for Colesevelam (B1170362) comes from in vivo studies, in vitro models have provided some insights into its molecular interactions at the cellular level.
This compound's influence on bile acid signaling is primarily mediated through the farnesoid X receptor (FXR) and the G protein-coupled bile acid receptor 1 (GPBAR1, also known as TGR5). By sequestering bile acids, this compound indirectly modulates the activity of these receptors.
TGR5 Activation: In vitro assays have demonstrated that bile acids remain capable of activating TGR5 even when bound to this compound. nih.govnih.gov This binding initiates a prolonged cyclic AMP (cAMP) signaling cascade. nih.govnih.gov This is significant because TGR5 is expressed on various cells, including intestinal L-cells, and its activation is linked to the secretion of glucagon-like peptide-1 (GLP-1). nih.gov
FXR Antagonism: In the intestine, bile acids are natural ligands for the nuclear receptor FXR. By binding these bile acids, this compound effectively acts as an indirect FXR antagonist. nih.govresearchgate.net This prevents FXR activation in enterocytes, which would normally trigger the release of fibroblast growth factor 19 (FGF19) to suppress hepatic bile acid synthesis. nih.gov
Direct studies using specific hepatocyte or enterocyte cell lines (e.g., HepG2, Caco-2) to demonstrate these effects are not extensively detailed in the available literature. However, the fundamental principles of TGR5 activation and FXR antagonism have been established through other preclinical models.
Direct gene expression analysis in cell culture models following this compound treatment is not widely reported. However, insights can be drawn from ex vivo analysis of tissues from treated subjects. In a study involving patients with bile acid diarrhea, analysis of rectosigmoid mucosal biopsies after this compound treatment revealed significant changes in gene expression. nih.govnih.gov
GPBAR1 (TGR5): The expression of GPBAR1 was found to be increased. nih.govnih.gov This aligns with in vitro findings that the this compound-bile acid complex can activate TGR5 signaling. nih.gov
NR1H4 (FXR): The expression of NR1H4, the gene encoding the FXR receptor, was decreased in mucosal tissue following treatment. nih.govnih.gov This is consistent with this compound's role in preventing bile acid-mediated FXR activation in the gut. nih.gov
These findings from human tissue biopsies provide strong evidence of this compound's impact on the genetic expression of key bile acid signaling pathways at the mucosal level.
Ex Vivo Tissue Models for Studying Molecular Interactions
Ex vivo models help bridge the gap between cellular assays and whole-animal studies by examining interactions in a more complex biological environment.
This compound is a large, non-absorbable polymer designed to act exclusively within the gastrointestinal tract. nih.govresearchgate.net Its structure includes numerous hydrophobic side chains that enhance its affinity for binding bile acids. researchgate.netfrontiersin.org
In vitro binding assays simulating the intestinal environment have shown that this compound has a significantly higher binding affinity for various bile acid species, including glycocholic acid, compared to first-generation sequestrants like cholestyramine and colestipol. researchgate.net Studies have confirmed that in an aqueous environment, this compound effectively binds bile acids, forming insoluble complexes that are subsequently excreted. frontiersin.org While direct binding studies using isolated intestinal mucosa are not prominent, the collective evidence from in vitro binding assays and in vivo excretion data confirms that this compound's site of action is within the intestinal lumen, where it sequesters bile acids from the luminal contents. nih.govresearchgate.net
The primary pharmacodynamic effect of this compound is the interruption of the enterohepatic circulation of bile acids. nih.govnih.gov This mechanism is well-established through in vivo animal studies that demonstrate a significant increase in fecal bile acid excretion following this compound administration. nih.govmdpi.com This loss of bile acids from the enterohepatic pool triggers a compensatory increase in the hepatic synthesis of new bile acids from cholesterol. nih.govnih.gov While this mechanism is extensively documented in vivo, specific studies utilizing ex vivo perfused organ models, such as a perfused rat liver, to demonstrate this compound's direct influence on bile acid uptake and circulation are not detailed in the reviewed preclinical literature. The systemic effects observed in animal models provide robust, albeit indirect, evidence of this crucial mechanistic step.
Animal Models for Molecular and Physiological Mechanistic Studies (without efficacy or safety outcomes)
A variety of animal models have been instrumental in elucidating the detailed molecular and physiological mechanisms of this compound, independent of specific efficacy or safety endpoints. These studies confirm that this compound's effects stem from two primary molecular events: antagonism of intestinal FXR signaling and activation of TGR5 signaling. nih.gov
In diet-induced obese (DIO) mice, this compound was shown to suppress hepatic glycogenolysis. nih.govnih.gov This effect was mediated by the activation of TGR5, which led to the release of GLP-1. nih.gov The importance of this pathway was confirmed in TGR5 knockout mice, where the ability of this compound to induce GLP-1 and spare hepatic glycogen (B147801) was compromised. nih.govnih.gov In contrast, the effects on cholesterol metabolism were shown to be dependent on FXR antagonism and independent of the TGR5/GLP-1 pathway. nih.gov
Studies in APOE*3-Leiden.CETP mice, a model with humanized lipoprotein metabolism, showed that this compound treatment increased fecal bile acid excretion, particularly of secondary bile acids like deoxycholic acid. nih.gov In Cyp2c70−/− mice, which have a more human-like bile acid composition, this compound administration also led to a significant increase in fecal bile acid loss. mdpi.com This interruption of bile acid reabsorption resulted in pronounced changes in the expression of genes that regulate bile acid homeostasis. Specifically, the expression of the FXR downstream target genes Fgf15 (the murine ortholog of human FGF19) and small heterodimer partner (Shp) was strongly reduced in the ileum. mdpi.com This reduction in the inhibitory FGF15 signal led to a compensatory upregulation of hepatic genes involved in bile acid synthesis, namely cholesterol 7α-hydroxylase (Cyp7a1) and sterol 12-alpha-hydroxylase (Cyp8b1). mdpi.com
The following table summarizes key mechanistic findings from various preclinical animal models.
| Model | Key Mechanistic Findings | Molecular Pathway(s) Implicated |
| Diet-Induced Obese (DIO) Mice | Suppressed hepatic glycogenolysis; Increased portal GLP-1 concentration. nih.gov | TGR5/GLP-1 signaling nih.gov |
| TGR5 Knockout (KO) Mice | Failed to induce GLP-1 or spare hepatic glycogen in response to this compound. nih.gov | Confirmed role of TGR5 nih.gov |
| APOE*3-Leiden.CETP Mice | Increased fecal excretion of bile acids, particularly secondary bile acids. nih.gov | Interruption of enterohepatic circulation nih.gov |
| Cyp2c70-/- Mice (Human-like bile acid pool) | Increased fecal bile acid excretion; Strongly reduced ileal expression of Fgf15 and Shp; Significantly increased hepatic expression of Cyp7a1 and Cyp8b1. mdpi.com | FXR antagonism; Upregulation of hepatic bile acid synthesis mdpi.com |
Fecal Bile Acid Excretion Patterns and Compositional Changes
Preclinical animal studies consistently demonstrate that this compound's primary mechanism involves the binding of bile acids in the intestine, thereby preventing their reabsorption and significantly increasing their excretion in feces. mdpi.com This interruption of the enterohepatic circulation is a foundational aspect of its therapeutic action.
In mouse models, the administration of this compound leads to a substantial increase in the quantity of bile acids eliminated through feces. researchgate.net Studies involving wild-type (WT) mice, as well as genetically modified strains such as Cyp2c70-/- and Mdr2-/- mice, have all reported a marked rise in fecal bile acid output following treatment with the sequestrant. mdpi.combmj.comnih.gov For instance, in one study, this compound treatment resulted in a massive increase in fecal bile salt output in both lean and db/db mice, indicating a compensatory increase in hepatic bile salt synthesis. researchgate.net
| Animal Model | Key Findings on Fecal Bile Acid Excretion | Reference |
|---|---|---|
| Wild-Type (WT) and Cyp2c70-/- Mice | Significantly increased total fecal bile acid excretion in both genotypes. | mdpi.com |
| Mdr2-/- Mice | Increased fecal excretion and a shift in composition towards higher levels of secondary bile acids. This resulted in a more hydrophilic biliary bile acid pool. | bmj.comnih.gov |
| Lean and db/db Mice | Massive increases in fecal bile salt output were observed in both lean and diabetic mouse models. | researchgate.net |
| Diarrhea-Predominant Irritable Bowel Syndrome (IBS-D) Human Study Context | Associated with significantly increased fecal total bile acid excretion and an increased proportion of deoxycholic acid in the stool. | nih.gov |
Liver Enzyme Modulation (e.g., Cholesterol 7-alpha-hydroxylase) in Animal Studies
The increased fecal loss of bile acids caused by this compound directly impacts hepatic bile acid synthesis. nih.gov The body compensates for the depleted bile acid pool by upregulating the conversion of cholesterol into new bile acids. nih.govdrugbank.com This process is primarily controlled by the rate-limiting enzyme Cholesterol 7-alpha-hydroxylase (CYP7A1). nih.gov
Animal studies have consistently shown that this compound treatment leads to a significant upregulation of CYP7A1 expression in the liver. nih.gov By sequestering bile acids in the intestine, this compound prevents their return to the liver, which in turn removes the negative feedback inhibition that bile acids normally exert on CYP7A1. nih.gov Specifically, the binding of intestinal bile acids prevents the activation of the farnesoid X receptor (FXR), a nuclear receptor that plays a key role in repressing Cyp7a1 gene expression. nih.govnih.gov This de-repression results in increased enzyme production and activity. nih.govdrugbank.com
In studies using both wild-type and Cyp2c70−/− mice, hepatic mRNA levels of Cyp7a1 were significantly increased in animals treated with this compound compared to untreated controls. nih.gov This molecular response underscores the direct link between intestinal bile acid sequestration and the stimulation of hepatic bile acid synthesis from cholesterol. nih.gov Research in microbiome-humanized mice fed a Western diet also confirmed that this compound suppresses the ileal FXR–FGF15 axis, which subsequently de-represses hepatic Cyp7a1 expression, leading to increased de novo bile acid synthesis. nih.gov
| Animal Model | Effect on Cholesterol 7-alpha-hydroxylase (CYP7A1) | Reference |
|---|---|---|
| General Animal Models | Causes upregulation of the CYP7A1 enzyme, stimulating the conversion of intracellular cholesterol into bile acids. | nih.gov |
| Diet-Induced Obese (DIO) Mice | Hepatic expression of cholesterol biosynthetic genes, including Cyp7a1, was markedly induced. | nih.gov |
| WT and Cyp2c70-/- Mice | Hepatic mRNA levels of Cyp7a1 were significantly increased in this compound-treated mice. | nih.gov |
| Microbiome-Humanized Mice (Western Diet) | Derepresses hepatic Cyp7a1 expression by inhibiting the intestinal FXR-FGF15 signaling pathway. | nih.gov |
Intestinal Receptor Activation (e.g., TGR5, FXR) in Animal Models
This compound's interaction with bile acids leads to complex and distinct effects on two key intestinal receptors: the farnesoid X receptor (FXR) and the Takeda G-protein-coupled receptor 5 (TGR5). nih.govphysiology.org
Farnesoid X Receptor (FXR): FXR is a nuclear receptor primarily activated by bile acids in the terminal ileum. nih.gov Its activation initiates a signaling cascade that includes the induction of fibroblast growth factor 15 (FGF15) in mice. bmj.comnih.gov FGF15 then travels to the liver and represses the expression of Cyp7a1, thus inhibiting bile acid synthesis. nih.gov By binding bile acids and preventing their reabsorption, this compound effectively reduces the activation of ileal FXR. nih.gov This leads to a strong reduction in the expression of FXR downstream targets, including FGF15. bmj.comnih.govnih.gov The subsequent decrease in FGF15 signaling to the liver is the direct cause of the Cyp7a1 de-repression and increased bile acid synthesis. nih.govnih.gov This FXR-dependent mechanism is central to this compound's cholesterol-lowering effects. nih.govphysiology.orgnih.gov
Takeda G-protein-coupled Receptor 5 (TGR5): In contrast to FXR, the effects on TGR5 are mediated by an indirect activation mechanism. nih.gov TGR5 is a G-protein coupled receptor found on the surface of various cells, including enteroendocrine L-cells in the intestine, which produce glucagon-like peptide-1 (GLP-1). bmj.comnih.govnih.gov While this compound sequesters bile acids, the increased concentration and altered composition of bile acids that reach the colon, particularly the enrichment of secondary bile acids, can act as ligands for TGR5. bmj.comnih.govbmj.com Studies in mice have shown that this compound treatment increases colonic GLP-1 expression and secretion. bmj.comnih.gov This effect is mediated by TGR5, as demonstrated in studies where the ability of this compound to induce GLP-1 was lost in TGR5 knockout mice. nih.govphysiology.orgnih.gov In vitro assays have confirmed that a bile acid-Colesevelam complex is capable of activating TGR5 signaling. nih.govphysiology.orgnih.gov This TGR5/GLP-1 axis activation is independent of the FXR-mediated effects on cholesterol metabolism, indicating a dual mechanism of action for the compound. nih.govphysiology.orgnih.gov
| Receptor | Location of Action | Effect of this compound | Downstream Consequence | Reference |
|---|---|---|---|---|
| Farnesoid X Receptor (FXR) | Ileum | Reduced activation due to sequestration of bile acids. | Decreased expression of FGF15, leading to de-repression of hepatic CYP7A1 and increased bile acid synthesis. | bmj.comnih.govnih.govnih.gov |
| Takeda G-protein-coupled Receptor 5 (TGR5) | Colon | Activation by altered bile acid pool (e.g., increased secondary BAs) reaching the colon. | Stimulation of GLP-1 secretion from enteroendocrine L-cells. | bmj.comnih.govnih.govphysiology.org |
Advanced Research Directions and Unexplored Avenues for Colesevelam Polymer Research
Development of Novel Colesevelam (B1170362) Derivatives with Tailored Binding Specificity
The development of this compound was a direct result of research aimed at creating a bile acid sequestrant with higher affinity and specificity compared to first-generation resins like cholestyramine and colestipol. mdpi.combjcardio.co.uknice.org.uk The chemical structure of this compound, with its combination of cationic sites and hydrophobic side chains, allows for effective binding of both di- and trihydroxy bile acids through electrostatic and hydrophobic interactions. nih.govopenaccessjournals.com Future research is centered on creating next-generation polymers with even more precisely tailored binding properties.
Key research strategies include:
Modification of Hydrophobicity and Charge Density: The efficacy of a polymeric sequestrant is governed by variables such as the density of cationic charges and the length and distribution of hydrophobic chains. uc.pt Researchers are exploring the synthesis of new derivatives by systematically altering the alkyl chains and the quaternary ammonium (B1175870) groups on the polymer backbone to optimize binding for specific molecular targets.
Molecular Imprinting: A promising approach is the use of molecular imprinting technology to create polymers with pre-designed cavities that are sterically and chemically complementary to a specific target molecule. mdpi.com Cholic acid-imprinted polymers, for instance, have demonstrated a significantly higher maximal binding capacity compared to their non-imprinted counterparts. mdpi.com This technique could be adapted to create this compound-like polymers with exceptional selectivity for certain bile acids or other non-canonical targets.
Novel Hydrogel Formulations: Research into new cationic hydrogels, such as those based on poly((3-acrylamidopropyl)trimethylammonium chloride) (PAMPTMA), has yielded materials with binding affinities and capacities comparable to this compound. mdpi.comresearchgate.net Studying the relationship between the polymeric structure of these hydrogels and their adsorption properties provides a blueprint for designing derivatives with superior performance. mdpi.com
Table 1: Comparison of Bile Acid Sequestrant Generations
| Feature | First-Generation (e.g., Cholestyramine) | Second-Generation (e.g., this compound) | Future-Generation (Conceptual) |
|---|---|---|---|
| Specificity | Low; non-specific anion exchange researchgate.net | High; engineered for bile acids researchgate.netbjcardio.co.uk | Ultra-high; tailored for specific molecular subtypes |
| Binding Mechanism | Primarily ionic interactions researchgate.net | Ionic and hydrophobic interactions nih.gov | Pre-organized complementary interactions (e.g., MIPs) mdpi.com |
| Key Structural Feature | Simple cross-linked polystyrene backbone | Poly(allylamine) with functional side chains researchgate.net | Molecularly imprinted cavities, tailored hydrogel networks |
| Binding Efficiency | Lower capacity for trihydroxy bile acids uc.pt | Effective for both di- and trihydroxy bile acids nih.govuc.pt | Optimized for target molecule with minimal off-target binding |
Investigation of Polymer-Biomolecule Interaction Dynamics at High Resolution
A fundamental understanding of how the this compound polymer interacts with biomolecules is crucial for designing improved derivatives. High-resolution studies of these binding dynamics provide insights into the affinity, capacity, and kinetics of the sequestration process.
Kinetic and equilibrium binding studies are central to this research. These in vitro assays simulate the conditions of the intestinal tract to measure how quickly and how strongly the polymer binds to bile acids. nih.gov The data from these studies are often fitted to adsorption models, such as the Langmuir isotherm, to calculate key binding parameters. nih.govresearchgate.net
Affinity Constant (k1): This parameter reflects the strength of the interaction between the polymer's binding sites and the bile acid molecules. A higher k1 value indicates a stronger binding affinity.
Capacity Constant (k2): This parameter represents the maximum amount of bile acid that can be bound by a given amount of the polymer. nih.gov
Advanced analytical techniques like ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) have enabled the simultaneous and precise quantification of multiple bile acids (e.g., glycocholic acid, glycochenodeoxycholic acid, and taurodeoxycholic acid) in these binding assays. researchgate.netoup.com This allows for a detailed, high-resolution profile of this compound's binding preferences and dynamics. oup.com
Table 2: Illustrative Binding Parameters from In Vitro Studies
| Bile Acid | Analytical Method | Binding Model | Key Finding |
|---|---|---|---|
| Glycocholic Acid (GCA) | UPLC-MS/MS researchgate.net | Langmuir Isotherm researchgate.net | Method validated for quantifying unbound bile acids to determine binding constants k1 and k2. researchgate.net |
| Glycochenodeoxycholic Acid (GCDC) | UPLC-MS/MS researchgate.net | Langmuir Isotherm researchgate.net | Equilibrium binding is a key determinant of in vitro efficacy. nih.gov |
| Taurodeoxycholic Acid (TDC) | UPLC-MS/MS researchgate.net | Langmuir Isotherm researchgate.net | Kinetic studies show binding equilibrium is reached within hours. nih.gov |
Application of Advanced Spectroscopic Techniques for In Situ Binding Studies
To move beyond simulated in vitro models, researchers are looking to apply advanced spectroscopic techniques for in situ analysis of the polymer-biomolecule interactions. These methods could provide a real-time, molecular-level view of the binding process within complex biological environments. While the application of many of these techniques to this compound is still exploratory, they represent a significant future research direction. nih.gov
Potential techniques include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: Solid-state NMR could be used to probe the conformational changes in the cross-linked this compound polymer upon binding to bile acids. It could also help identify the specific functional groups on the polymer that are most involved in the interaction.
Synchrotron-Based X-ray Techniques: Techniques like X-ray Absorption Spectroscopy (XAS) and Small-Angle X-ray Scattering (SAXS) could offer high-resolution structural information about the polymer-bile acid complex as it forms. nih.gov
Vibrational Spectroscopy (FTIR/Raman): Fourier-transform infrared (FTIR) and Raman spectroscopy can detect changes in the vibrational modes of molecules, providing a signature of the chemical bonds involved in the interaction between this compound and its target molecules.
These advanced methods could help answer fundamental questions about how the polymer's hydrogel structure swells and adapts to accommodate bile acids and how the local chemical environment influences binding affinity. nih.gov
Exploration of Non-Canonical Molecular Interactions beyond Bile Acids
While designed to sequester bile acids, the chemical structure of this compound allows it to interact with a variety of other molecules. The exploration of these "off-target" or non-canonical interactions is a burgeoning field of research, suggesting new applications for this compound and its derivatives.
Interactions with Metabolic Regulators: Research has shown that this compound can influence glucose metabolism. nih.gov This effect may be mediated by interactions with cellular receptors like the G protein-coupled bile acid receptor TGR5 and by modulating the action of glucagon-like peptide-1 (GLP-1). nih.gov These findings suggest that this compound's mechanism may involve more than simple sequestration and could include complex interactions with signaling pathways.
Binding of Other Drugs: Pharmacokinetic studies have investigated this compound's potential to bind co-administered drugs. nih.gov While clinically relevant for avoiding unwanted interactions, these studies also confirm the polymer's ability to bind a range of small molecules with varying chemical properties, including warfarin, digoxin, and verapamil. nih.govrxlist.commedscape.com
Environmental Applications: In a novel application, this compound has been incorporated into electrospun mixed-matrix membranes for water treatment. patsnap.com These membranes have shown a remarkable capacity for removing contaminants such as nitrates and phosphates from water, demonstrating the polymer's versatility as a sequestrant for different types of anions. patsnap.com
Sequestration of Bacterial Toxins: The fundamental principles of using non-absorbed polymers to bind target molecules in the gastrointestinal tract can be extended to bacterial toxins. sci-hub.se This opens a potential therapeutic avenue for this compound-like polymers in managing infectious diseases.
Design of New Polymeric Structures for Enhanced Molecular Targeting
Building on the knowledge gained from studying this compound, researchers are actively designing new polymeric architectures for more precise molecular targeting. researchgate.netresearchgate.net The goal is to create polymers that not only exhibit high affinity and capacity for their intended target but also possess other desirable properties, such as improved hydrogel characteristics or the ability to target specific regions of the gastrointestinal tract.
Future design strategies are focused on:
Developing Multi-functional Polymers: New polymers could be designed with multiple types of functional groups to allow for cooperative binding or to sequester several different target molecules simultaneously. For example, a polymer could be engineered to bind both bile acids and inflammatory mediators.
Smart Polymers: The development of "smart" polymers that respond to specific environmental triggers (e.g., pH, temperature) could lead to sequestrants that release or bind their target only under specific conditions or in a particular location in the gut. For instance, a modified-release formulation of this compound is being investigated to optimize its action. isrctn.com
Extensive research has led to the development of other novel bile acid sequestrants, such as colestilan (B43268) and DMP 504, each with unique structural features aimed at improving upon the performance of previous generations. mdpi.comsci-hub.se This ongoing innovation underscores the vast potential in designing new polymeric structures for a wide range of therapeutic and industrial applications. mdpi.com
Q & A
Q. What are the primary mechanisms by which Colesevelam improves glycemic control in type 2 diabetes mellitus (T2DM)?
this compound, a bile acid sequestrant, binds intestinal bile acids, disrupting enterohepatic recirculation and altering bile acid signaling pathways. This may enhance glucagon-like peptide-1 (GLP-1) secretion, modulate farnesoid X receptor (FXR) activity, and reduce hepatic glucose production. Studies in Mdr2−/− mice showed improved cholestatic liver injury via GLP-1-dependent pathways . Human trials demonstrated reductions in fasting glucose (−15 mg/dL) and HbA1c (−0.5%) when combined with metformin, insulin, or sulfonylureas .
Q. How should clinical trials evaluate this compound’s dual effects on glycemic and lipid parameters?
Trials should use randomized, double-blind, placebo-controlled designs with endpoints including HbA1c, fasting glucose, LDL-C, and safety profiles. For example, a 16-week RCT with insulin-treated T2DM patients showed significant HbA1c reductions (−0.50% vs. placebo) and LDL-C lowering (−12.8%) . Statistical analyses should account for baseline variability (e.g., least squares mean differences) and report confidence intervals to address potential biases in high-risk populations .
Advanced Research Questions
Q. How can conflicting data on this compound’s efficacy in placebo-only comparisons be reconciled?
A 33-participant trial comparing this compound monotherapy to placebo found no significant HbA1c difference, contrasting with larger studies where it was adjunctive. This discrepancy highlights the importance of patient stratification (e.g., baseline HbA1c, concurrent therapies) and sample size. Meta-analyses should assess heterogeneity using I² statistics and subgroup analyses .
Q. What methodological approaches elucidate this compound’s impact on bile acid (BA) composition and metabolic signaling?
Preclinical studies in Mdr2−/− mice utilized liquid chromatography-mass spectrometry (LC-MS) to quantify BA profiles, revealing increased hydrophilic tauro-β-muricholic acid (51% vs. controls) . GLP-1 ELISA and FXR pathway analysis (e.g., RNA sequencing) further linked BA modulation to improved glucose metabolism . Human studies should integrate labeled tracer techniques (e.g., triple-tracer mixed meals) to quantify meal-derived glucose sequestration .
Q. What are the key considerations for designing combination therapy studies with this compound and lipid-lowering agents?
- Drug interactions : this compound may bind oral drugs; separate dosing by 4 hours to minimize interference .
- Endpoints : Measure additive LDL-C reductions (e.g., −13 mg/dL with statins) and monitor triglycerides (may increase 15%) .
- Glycemic neutrality : Assess whether this compound offsets statin-induced hyperglycemia in insulin-resistant cohorts .
Q. How can researchers address variability in this compound’s effects on postprandial glucose metabolism?
Use the oral minimal model to estimate β-cell responsivity and insulin sensitivity indices. A study combining triple-tracer meals and clamp techniques found reduced splanchnic glucose sequestration (−11% Meal Ra) without altering insulin secretion, suggesting non-pancreatic mechanisms .
Methodological & Quality Control Questions
Q. What analytical methods ensure reliable characterization of this compound impurities in preclinical studies?
High-performance liquid chromatography (HPLC) with UV detection and LC-MS/MS are critical for identifying pharmacopeial and genotoxic impurities. Certificates of Analysis (COA) must detail retention times, mass spectra, and purity thresholds (e.g., ≤0.1% for nitrosamines) . Stability studies under ICH guidelines (e.g., Q1A) validate impurity profiles over time .
Q. How should long-term safety studies be structured to assess this compound’s risk-benefit profile?
Open-label extensions of RCTs (e.g., 52-week follow-ups) should track adverse events (AEs) like constipation (∼8% incidence) and protocol-defined hyperglycemia. Survival analysis and Kaplan-Meier curves can evaluate time-to-AE trends, while mixed-effects models adjust for dropout biases .
Data Interpretation & Contradiction Management
Q. Why do some studies report minimal effects of this compound on bile flow despite altered BA composition?
In Mdr2−/− mice, this compound increased hepatic BA concentration (8-fold) but did not alter bile flow, suggesting compensatory mechanisms (e.g., enhanced BA synthesis or reduced intestinal absorption) . Researchers should measure alternative markers like fibroblast growth factor 19 (FGF19) to assess BA synthesis feedback.
Q. How can researchers validate this compound’s proposed incretin-mediated mechanisms in humans?
Parallel measurement of active GLP-1 (7–36) via ELISA and continuous glucose monitoring (CGM) can correlate postprandial GLP-1 spikes with glucose excursions. A study using portal vein blood sampling found no GLP-1 changes, implying indirect pathways (e.g., FXR modulation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
